Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate
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Overview
Description
Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the methylation of hydroxyindole derivatives using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate exerts its effects involves interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
2,3-Dihydroindole derivatives: These compounds have neuroprotective and antioxidant properties.
Uniqueness
Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 6-position and the ester functionality at the 1-position make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
230299-63-5 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)11-5-4-7-2-3-8(12)6-9(7)11/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
FWCUROSUWFRUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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